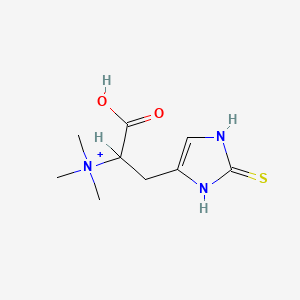
USAF B-26
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Ergothioneine hydrochloride is a naturally occurring thiourea derivative of histidine, primarily found in certain fungi and bacteria. It was first discovered in 1909 by Tanret in the ergot fungus Claviceps purpurea. This compound is known for its potent antioxidant properties, which protect cells from oxidative damage. It is highly accumulated in tissues susceptible to oxidative stress, such as the liver, kidneys, and eyes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Ergothioneine hydrochloride can be synthesized through various methods. One common approach involves the reaction of histidine with thiourea under acidic conditions, followed by purification and conversion to the hydrochloride salt. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of L-Ergothioneine hydrochloride often involves fermentation processes using genetically engineered microorganisms. These microorganisms are cultivated in bioreactors under optimized conditions to produce high concentrations of the compound. The product is then extracted, purified, and converted to the hydrochloride form for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions: L-Ergothioneine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: The compound can be reduced under specific conditions, although detailed studies on reduction reactions are limited.
Major Products: The major products formed from these reactions include hercynine and other thiol-containing derivatives, which retain some of the antioxidant properties of the parent compound .
Wissenschaftliche Forschungsanwendungen
L-Ergothioneine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study thiol-based antioxidants and their mechanisms of action.
Biology: Researchers investigate its role in cellular protection against oxidative stress and its potential in extending cellular lifespan.
Wirkmechanismus
L-Ergothioneine hydrochloride exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and reactive nitrogen species, thereby preventing cellular damage. The compound is transported into cells via the organic cation transporter 1 (OCTN1), which is highly expressed in tissues prone to oxidative stress. Once inside the cells, it localizes to mitochondria and nuclei, where it protects against oxidative damage and supports cellular functions .
Vergleich Mit ähnlichen Verbindungen
L-Ergothioneine hydrochloride is unique among antioxidants due to its stability at high temperatures and pH levels. Similar compounds include:
Glutathione: Another thiol-based antioxidant, but less stable under extreme conditions.
Bacillithiol, Trypanothione, Mycothiol, Ovothiol: These are low molecular weight thiols found in certain prokaryotes and eukaryotes, each with distinct biological roles.
L-Ergothioneine hydrochloride stands out due to its specific transport mechanism (OCTN1) and its ability to accumulate in high concentrations in tissues susceptible to oxidative damage .
Eigenschaften
CAS-Nummer |
6072-08-8 |
|---|---|
Molekularformel |
C9H16ClN3O2S |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
[1-carboxy-2-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)ethyl]-trimethylazanium |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/p+1 |
InChI-Schlüssel |
DFXLBSRDLIVADK-FJXQXJEOSA-N |
SMILES |
C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)O |
Isomerische SMILES |
C[N+](C)(C)[C@@H](CC1=CNC(=S)N1)C(=O)O.[Cl-] |
Kanonische SMILES |
C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)O.[Cl-] |
Aussehen |
Solid powder |
Key on ui other cas no. |
497-30-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2 Thiol L histidine betaine 2-Thiol-L-histidine-betaine Ergothioneine Thioneine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



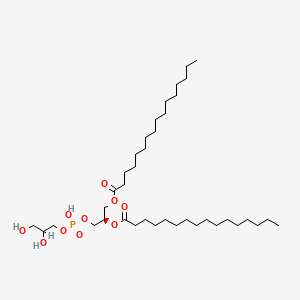
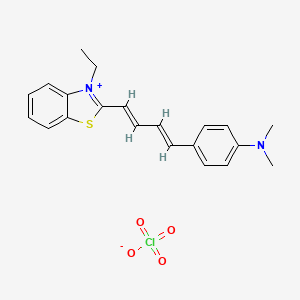
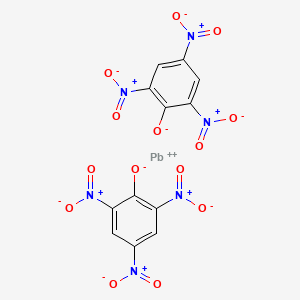
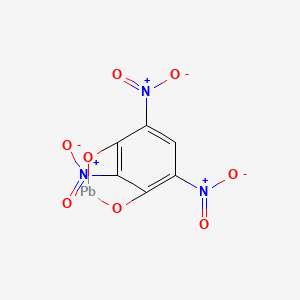


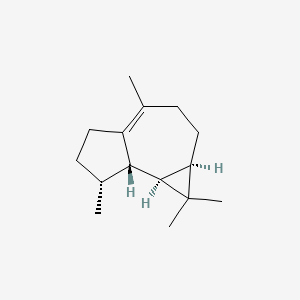
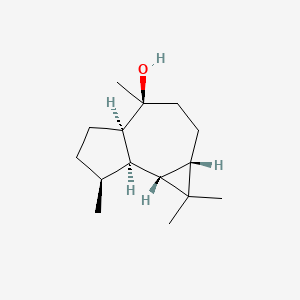
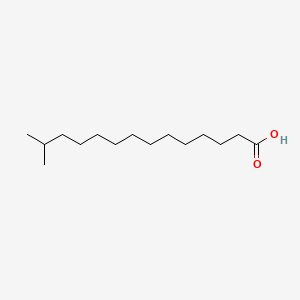
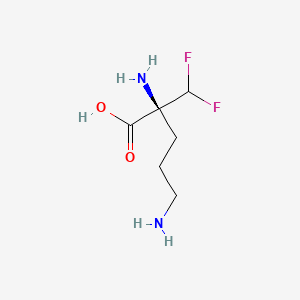
}oxy)methyl]-2-oxopyrrolidin-3-yl}acetate](/img/new.no-structure.jpg)

![(9Z,13Z,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione](/img/structure/B1674703.png)
